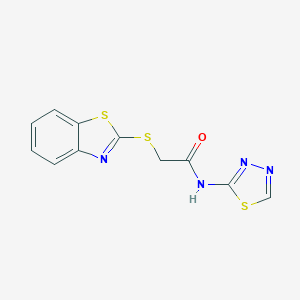![molecular formula C18H14BrN3O3S B270090 N-[4-[2-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]phenyl]acetamide](/img/structure/B270090.png)
N-[4-[2-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-[2-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]phenyl]acetamide is a complex organic compound with a molecular formula of C18H14BrN3O3S and a molecular weight of 432.3 g/mol. This compound is part of the oxadiazole family, which is known for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties .
Méthodes De Préparation
The synthesis of N-[4-[2-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]phenyl]acetamide involves several steps. One common method starts with the reaction of 4-bromophenylacetic acid with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3), which yields 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine . This intermediate is then acylated with various acid chlorides to form the desired compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
N-[4-[2-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines or thiols.
Applications De Recherche Scientifique
N-[4-[2-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]phenyl]acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound exhibits significant antimicrobial and antifungal activities, making it a potential candidate for developing new antibiotics.
Medicine: Due to its anticancer properties, it is being investigated for its potential use in cancer therapy.
Industry: It is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity.
Mécanisme D'action
The mechanism of action of N-[4-[2-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]phenyl]acetamide involves its interaction with various molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell death . In cancer therapy, it inhibits the proliferation of cancer cells by interfering with specific signaling pathways and inducing apoptosis .
Comparaison Avec Des Composés Similaires
N-[4-[2-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]phenyl]acetamide is unique due to its specific combination of functional groups, which confer its distinct biological activities. Similar compounds include:
N’-(3-bromophenyl)-2-{[5-(4-methylpyridine-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetohydrazides: These compounds also exhibit antimicrobial and antifungal activities.
2-{[4-(4-bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide: This compound has similar structural features and is used in similar applications.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific fields.
Propriétés
Formule moléculaire |
C18H14BrN3O3S |
|---|---|
Poids moléculaire |
432.3 g/mol |
Nom IUPAC |
N-[4-[2-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]phenyl]acetamide |
InChI |
InChI=1S/C18H14BrN3O3S/c1-11(23)20-15-7-5-12(6-8-15)16(24)10-26-18-22-21-17(25-18)13-3-2-4-14(19)9-13/h2-9H,10H2,1H3,(H,20,23) |
Clé InChI |
ZDOWISOTMFUQNA-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)C3=CC(=CC=C3)Br |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)C3=CC(=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B270008.png)
![N-(5-bromo-2-pyridinyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B270012.png)
![N-(2,1,3-benzothiadiazol-4-yl)-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B270014.png)
![2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B270016.png)
![2-[(4-methylphenyl)sulfonyl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B270017.png)
![2-[(4-tert-butylphenyl)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B270020.png)
![2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-1-phenylethanone](/img/structure/B270022.png)
![1-(4-Chlorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethanone](/img/structure/B270024.png)
![1-(4-Fluorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethanone](/img/structure/B270025.png)
![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]ethanone](/img/structure/B270026.png)
![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone](/img/structure/B270027.png)
![N-(4-{[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide](/img/structure/B270028.png)
![N-(4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide](/img/structure/B270029.png)
